molecular formula C12H9N3O B8591180 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile

4-Methoxy-2-(pyrimidin-2-yl)benzonitrile

Cat. No. B8591180
M. Wt: 211.22 g/mol
InChI Key: NYZLMPMBTUKYCF-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

4-Methoxy-2-(pyrimidin-2-yl)benzonitrile (85 mg, 0.4 mmol) was dissolved in MeOH (20 mL) was treated with 2M aq NaOH (15 mL). The reaction was heated at reflux overnight, the reaction was cooled to room temperature and filtered to remove the solids and washed with cold MeOH. The filtrate was concentrated to minimum volume and then acidified to pH=3 with 6 N aq. HCl and cooled to 0° C. then filtered and washed with cold water. This material was used crude in subsequent reactions.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#N)=[C:5]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:4]=1.[OH-:17].[Na+].C[OH:20]>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]([OH:20])=[O:17])=[C:5]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
85 mg
Type
reactant
Smiles
COC1=CC(=C(C#N)C=C1)C1=NC=CC=N1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
washed with cold MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to minimum volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C(=O)O)C=C1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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